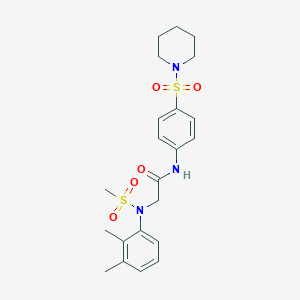![molecular formula C17H24N4O2 B301878 (3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B301878.png)
(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide, also known as CH-223191, is a synthetic compound that has been extensively studied for its potential as a selective antagonist of the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor that plays a critical role in the regulation of various physiological and pathological processes, including immune function, cell differentiation, and cancer development.
Wirkmechanismus
(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide acts as a competitive antagonist of the AhR, binding to the receptor and preventing its activation by endogenous or exogenous ligands. This compound has been shown to inhibit the expression of AhR-regulated genes, such as CYP1A1, and to block the activation of the AhR by TCDD and other ligands.
Biochemical and physiological effects:
(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide has been shown to have a variety of biochemical and physiological effects, depending on the specific biological system being studied. In immune cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines and to promote the differentiation of regulatory T cells. In cancer cells, (3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide has been shown to inhibit cell proliferation and to induce apoptosis. This compound has also been shown to have effects on the metabolism of xenobiotics and on the development of the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide has several advantages as a tool compound for studying the AhR. It is highly selective for the AhR and does not affect other related receptors, such as the estrogen receptor or the glucocorticoid receptor. It is also relatively stable and can be easily synthesized in large quantities.
One limitation of (3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide is that it is not a perfect antagonist of the AhR and may have off-target effects at high concentrations. Additionally, this compound may have different effects in different biological systems, depending on the specific cell types and experimental conditions used.
Zukünftige Richtungen
There are several areas of future research that could be explored using (3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide as a tool compound. One potential direction is to investigate the role of the AhR in the regulation of metabolism and energy homeostasis, as recent studies have suggested that this receptor may play a role in the development of obesity and metabolic disorders. Another potential direction is to study the effects of (3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide on the development of the nervous system, as this compound has been shown to affect the differentiation of neural stem cells. Finally, further studies are needed to determine the safety and efficacy of (3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide as a potential therapeutic agent for the treatment of various diseases, including cancer and autoimmune disorders.
Conclusion:
(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide is a synthetic compound that has been extensively studied for its potential as a selective antagonist of the AhR. This compound has been used as a tool compound to investigate the role of the AhR in various biological processes, including immune function, cancer development, and metabolism. While (3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide has several advantages as a tool compound, it also has limitations and may have off-target effects at high concentrations. Future research is needed to further explore the potential applications of this compound and to determine its safety and efficacy as a therapeutic agent.
Synthesemethoden
(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-bromopyridine with cycloheptylamine to form the corresponding amine, which is then reacted with 3-bromo-2-chloropropene to yield the desired product.
Wissenschaftliche Forschungsanwendungen
(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide has been widely used as a tool compound to study the role of the AhR in various biological processes. It has been shown to inhibit AhR-mediated gene expression and to block the activation of the AhR by its endogenous ligands, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). This compound has been used to investigate the role of the AhR in immune function, cancer development, and other physiological processes.
Eigenschaften
Produktname |
(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide |
|---|---|
Molekularformel |
C17H24N4O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
N-[(E)-[4-(cycloheptylamino)-4-oxobutan-2-ylidene]amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H24N4O2/c1-13(20-21-17(23)14-7-6-10-18-12-14)11-16(22)19-15-8-4-2-3-5-9-15/h6-7,10,12,15H,2-5,8-9,11H2,1H3,(H,19,22)(H,21,23)/b20-13+ |
InChI-Schlüssel |
ZAXOTODZPYYWDV-DEDYPNTBSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/CC(=O)NC2CCCCCC2 |
SMILES |
CC(=NNC(=O)C1=CN=CC=C1)CC(=O)NC2CCCCCC2 |
Kanonische SMILES |
CC(=NNC(=O)C1=CN=CC=C1)CC(=O)NC2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-N-(3-methylbenzyl)benzenesulfonamide](/img/structure/B301795.png)
![N-(2-{2-[(5-{2-bromo-4-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B301796.png)
![Isopropyl 2-chloro-5-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B301798.png)
![2-(4-chlorophenoxy)-N-(2-{(2E)-2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]hydrazinyl}-2-oxoethyl)acetamide (non-preferred name)](/img/structure/B301799.png)
![2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide](/img/structure/B301800.png)
![(2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301804.png)
![methyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301806.png)
![5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301809.png)
![(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B301811.png)
![5-[4-(1,3-Benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301813.png)
![5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301815.png)
![(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B301816.png)
![ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate](/img/structure/B301817.png)
